
zinc;2-methyl-1H-naphthalen-1-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;2-methyl-1H-naphthalen-1-ide is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is characterized by the presence of a zinc ion coordinated with a 2-methyl-1H-naphthalen-1-ide ligand, which imparts specific chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2-methyl-1H-naphthalen-1-ide typically involves the reaction of zinc salts with 2-methyl-1H-naphthalen-1-ide under controlled conditions. One common method involves the use of zinc chloride and 2-methyl-1H-naphthalen-1-ide in a suitable solvent such as methanol. The reaction mixture is stirred at room temperature to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2-methyl-1H-naphthalen-1-ide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of zinc.
Substitution: The ligand can be substituted with other ligands under appropriate conditions, leading to the formation of new zinc complexes.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like iodine, reducing agents like lithium naphthalenide, and various organic solvents such as tetrahydrofuran (THF) and methanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield zinc oxides, while substitution reactions can produce a variety of zinc complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Zinc;2-methyl-1H-naphthalen-1-ide has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of zinc;2-methyl-1H-naphthalen-1-ide involves its interaction with molecular targets through coordination chemistry. The zinc ion can coordinate with various biological molecules, influencing their structure and function. This coordination can modulate enzymatic activities, alter cellular signaling pathways, and impact metal homeostasis in biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to zinc;2-methyl-1H-naphthalen-1-ide include other zinc complexes with different ligands, such as:
- Zinc;1H-naphthalen-1-ide
- Zinc;2-ethyl-1H-naphthalen-1-ide
- Zinc;2-methyl-1H-indole-1-ide
Uniqueness
This compound is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and participate in a variety of chemical reactions makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
918298-69-8 |
|---|---|
Molekularformel |
C22H18Zn |
Molekulargewicht |
347.8 g/mol |
IUPAC-Name |
zinc;2-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/2C11H9.Zn/c2*1-9-6-7-10-4-2-3-5-11(10)8-9;/h2*2-7H,1H3;/q2*-1;+2 |
InChI-Schlüssel |
DZMKPPNJANCPBE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=[C-]C2=CC=CC=C2C=C1.CC1=[C-]C2=CC=CC=C2C=C1.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


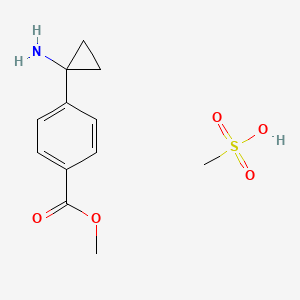
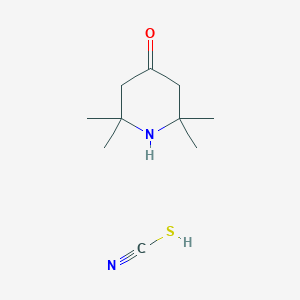
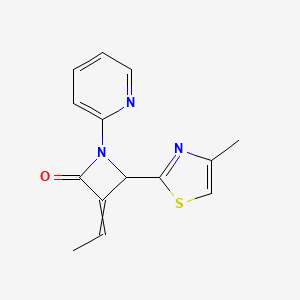
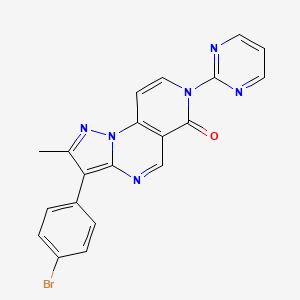
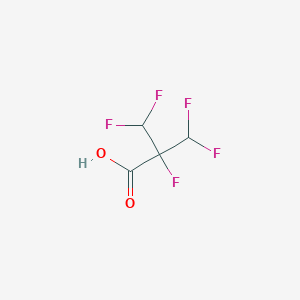



![1-Cyclopropyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid](/img/structure/B12623076.png)
![1,1-Dimethylethyl N-[[(2S)-2-cyano-1-pyrrolidinyl]sulfonyl]carbamate](/img/structure/B12623080.png)
![{[3-(3,4-Dichlorophenyl)-3-oxo-1-phenylpropyl]sulfanyl}acetic acid](/img/structure/B12623085.png)
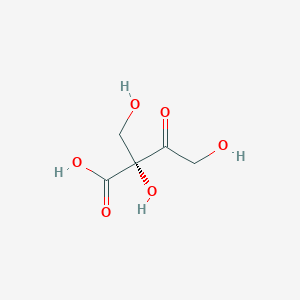
![8-(3-Chloro-4-methylphenyl)-6-(propylsulfanyl)-2,3,4,8-tetrahydropyrazolo[4,3-e]pyrimido[1,2-c]pyrimidine](/img/structure/B12623092.png)
![N-Cyclohexyl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12623095.png)
